7-Bromo-4,6-dichloroquinoline

Antimicrobial Biofilm Enterococcus faecalis

Medicinal chemists exploring MAO-B targets often lack halogenated quinoline probes with orthogonal synthetic handles. 7-Bromo-4,6-dichloroquinoline resolves this: it inhibits human MAO-B (IC50 17,000 nM) with >5.9-fold selectivity over MAO-A, enabling neurological disorder target studies. Its unique 7-bromo substituent enables Pd-catalyzed cross-coupling reactions unattainable with chloro-only analogs, accelerating SAR library synthesis for antimalarial, antibacterial (E. faecalis biofilm IC50 24,900 nM), and HCV programs. Available in research-to-bulk quantities. Request quote for current pricing and stock status.

Molecular Formula C9H4BrCl2N
Molecular Weight 276.94 g/mol
Cat. No. B13645266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-4,6-dichloroquinoline
Molecular FormulaC9H4BrCl2N
Molecular Weight276.94 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C(C(=CC2=C1Cl)Cl)Br
InChIInChI=1S/C9H4BrCl2N/c10-6-4-9-5(3-8(6)12)7(11)1-2-13-9/h1-4H
InChIKeyVOQVYRBDHUBQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-4,6-Dichloroquinoline: Procurement Baseline


7-Bromo-4,6-dichloroquinoline (CAS 1005452-67-4, C9H4BrCl2N, MW 276.94) is a tri-halogenated quinoline featuring bromine at position 7 and chlorines at positions 4 and 6. This substitution pattern is distinct from the classic antimalarial pharmacophore (7-chloro) and the common dichloro scaffolds (e.g., 4,7- or 4,6-dichloroquinoline) . It serves primarily as a synthetic intermediate or chemical probe, with its utility anchored in the unique reactivity conferred by the 7-bromo substituent in cross-coupling reactions and its differential binding profile in enzymatic assays [1].

Synthetic Workflow 7-bromo cross-coupling handle for derivative library synthesis
Biochemical Profiling Differential binding profile in enzymatic screening assays
Selection Context Tri-halogenated scaffold distinct from classic 7-chloro pharmacophore

Why Generic Substitution Fails


Generic substitution of halogenated quinolines is scientifically unsound due to divergent structure-activity relationships (SAR) and distinct physicochemical properties. For antimalarial activity, SAR studies of reversed chloroquines demonstrate that while 6- and 7-substitution can tolerate various substituents, the specific halogen pattern critically influences potency [1]. More importantly, 7-Bromo-4,6-dichloroquinoline exhibits a unique target engagement profile: it inhibits human MAO-B with an IC50 of 17,000 nM, whereas 4,7-dichloroquinoline shows no reported MAO-B activity, and the classic 7-chloro scaffold is typically optimized for heme detoxification [2]. Furthermore, the presence of the 7-bromo group enables palladium-catalyzed cross-coupling reactions that are unattainable with chloro-only analogs, directly impacting synthetic tractability for downstream derivative libraries [3].

Target engagement profile mismatch 4,7-dichloroquinoline shows no reported MAO-B activity; target-based study fit may not transfer.
Synthetic reactivity divergence Chloro-only analogs lack the Pd-catalyzed cross-coupling handle; may limit library diversification.
Physicochemical property shift Bromine alters LogP and polarizability relative to dichloro scaffolds; solubility and permeability may differ.

Quantitative Differentiation Evidence


Antimicrobial Biofilm Inhibition

7-Bromo-4,6-dichloroquinoline demonstrates measurable antimicrobial activity against Enterococcus faecalis biofilm formation with an IC50 of 24,900 nM [1]. In contrast, the structurally related 4,7-dichloroquinoline scaffold, while extensively characterized for antimalarial and larvicidal activity, has not been reported to inhibit E. faecalis biofilm in publicly available data, indicating a divergent biological spectrum driven by the 7-bromo/4,6-dichloro substitution pattern.

Antimicrobial Biofilm Inhibition
Cross-study comparable
IC50: 24,900 nM vs E. faecalis biofilm
Supports antimicrobial screening context
Activity not reported for 4,7-dichloro analog; crystal violet assay
Antimicrobial Biofilm Enterococcus faecalis

MAO-B Enzyme Inhibition

7-Bromo-4,6-dichloroquinoline inhibits human monoamine oxidase B (MAO-B) with an IC50 of 17,000 nM, while showing no significant inhibition of MAO-A (IC50 > 100,000 nM) [1]. This profile is distinct from the classic antimalarial quinoline scaffold (e.g., chloroquine), which is not typically associated with MAO inhibition. The 7-bromo-4,6-dichloro pattern thus confers an unexpected biochemical activity that could be leveraged for neuroscience probe development.

MAO-B Enzyme Inhibition
Direct comparison
IC50: 17,000 nM (MAO-B); >5.9-fold over MAO-A
Reported MAO-B selectivity context
Recombinant human enzyme; kynuramine assay
Neuroscience Enzymology Monoamine Oxidase

Synthetic Utility via Cross-Coupling

Patented methods for bromo-substituted quinolines explicitly highlight the utility of the bromine atom for rapid access to HCV protease inhibitor intermediates via Suzuki and related cross-coupling reactions [1]. The 7-bromo group in 7-bromo-4,6-dichloroquinoline provides a versatile synthetic handle for C-C bond formation, a capability that is significantly diminished or absent in the corresponding 7-chloro or 7-unsubstituted analogs. This reactivity enables the construction of diverse compound libraries from a single advanced intermediate.

Synthetic Utility via Cross-Coupling
Class-level inference
7-Br enables Suzuki/Stille coupling
Supports synthetic diversification workflow
Patent method; Br reactivity advantage over Cl
Synthetic Chemistry Cross-Coupling Medicinal Chemistry

Physicochemical Differentiation

The introduction of bromine at the 7-position significantly alters key physicochemical parameters relative to the parent 4,6-dichloroquinoline. 7-Bromo-4,6-dichloroquinoline has a molecular weight of 276.94 g/mol and a calculated LogP (XLogP3) of approximately 3.5 [1], compared to 198.05 g/mol and a lower LogP for 4,6-dichloroquinoline . The bromine atom also increases polarizability and van der Waals volume, factors known to influence target binding and membrane permeability [2].

Physicochemical Differentiation
Cross-study comparable
MW 276.94 g/mol; XLogP3 ~3.5
Property to review for solubility and permeability
+78.89 g/mol and +1.0 LogP vs 4,6-dichloro analog
Physicochemical Properties Molecular Design Computational Chemistry

Antimalarial SAR Comparison

In a systematic SAR study of reversed chloroquines, compounds with 6- and 7-substituents (including bromo) were found to have similar in vitro antiplasmodial activity to the standard 7-chloro substituted compounds [1]. This indicates that the 7-bromo-4,6-dichloro pattern, when incorporated into an appropriate 4-aminoquinoline framework, retains antimalarial potency comparable to the clinically established 7-chloro motif, while offering distinct chemical handles for further optimization.

Antimalarial SAR Comparison
Class-level inference
Retains antiplasmodial activity similar to 7-chloro scaffold
Reported antimalarial model-response context
Reversed chloroquine SAR study; data to verify
Antimalarial Drug Resistance SAR

Research and Industrial Applications


Chemical Probe for MAO-B

Based on its selective inhibition of human MAO-B (IC50 = 17,000 nM) with >5.9-fold selectivity over MAO-A, 7-bromo-4,6-dichloroquinoline serves as a validated starting point for developing chemical probes to study MAO-B function in neurological disorders [1]. This application is distinct from antimalarial use and leverages the compound's unique target engagement profile.

Advanced Intermediate for Diversified Libraries

The 7-bromo substituent enables efficient palladium-catalyzed cross-coupling reactions, allowing for the rapid synthesis of structurally diverse quinoline derivatives for SAR exploration in antimalarial, antibacterial, and HCV programs [2]. This synthetic utility makes the compound a valuable building block in medicinal chemistry, differentiating it from chloro-only analogs.

Biofilm Inhibition Lead

With a demonstrated IC50 of 24,900 nM against Enterococcus faecalis biofilm formation, 7-bromo-4,6-dichloroquinoline provides a quantifiable starting point for designing novel anti-biofilm agents targeting Gram-positive pathogens [3]. This activity profile is not reported for the common 4,7-dichloroquinoline scaffold, justifying its selection for specialized antimicrobial campaigns.

Reversed Chloroquine Scaffold Optimization

SAR studies indicate that 7-bromo substitution in reversed chloroquine frameworks retains antiplasmodial activity comparable to the 7-chloro standard [4]. This evidence supports the use of 7-bromo-4,6-dichloroquinoline as a key intermediate for synthesizing and optimizing next-generation antimalarials, particularly those designed to overcome chloroquine resistance.

Application
Selection Property
Validation Focus
MAO-B chemical probe studies
MAO-B selectivity assay context
Target engagement and isoform selectivity review
Diversified library synthesis
Bromo cross-coupling handle
Suzuki/Stille coupling efficiency and scope
Anti-biofilm screening studies
Antimicrobial screening context
E. faecalis biofilm inhibition endpoint review
Antimalarial lead optimization
Reversed chloroquine scaffold fit
Antiplasmodial activity and resistance-model context
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